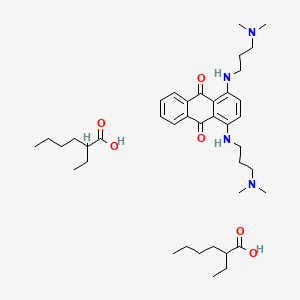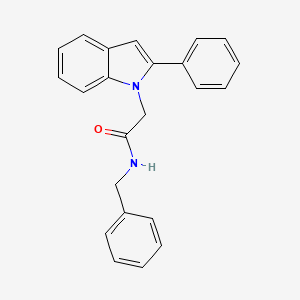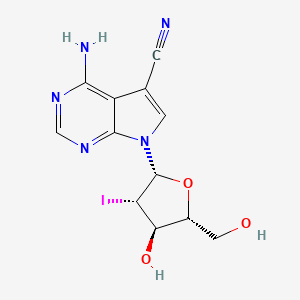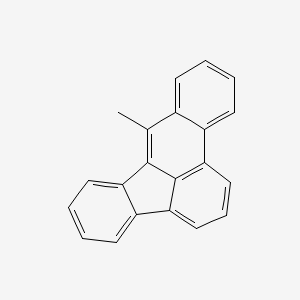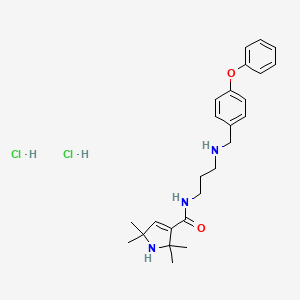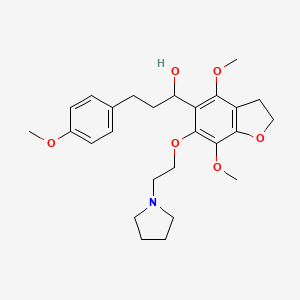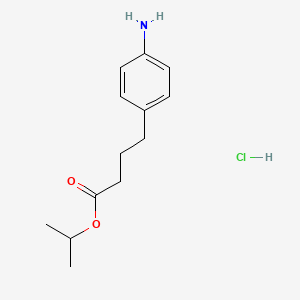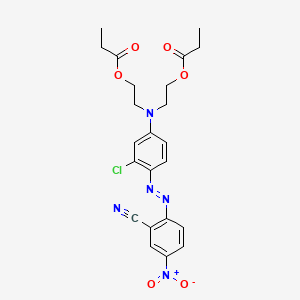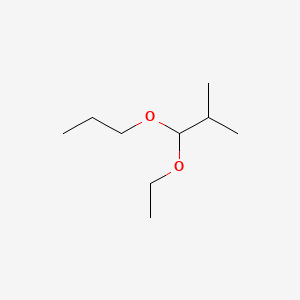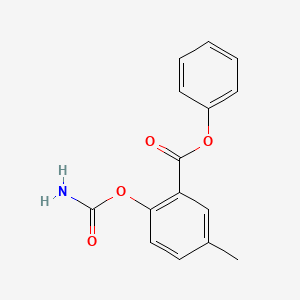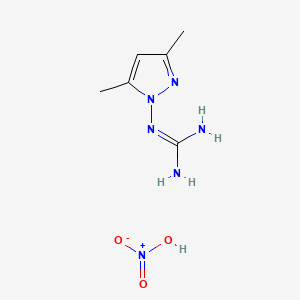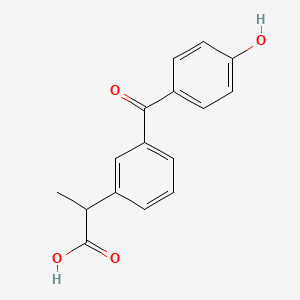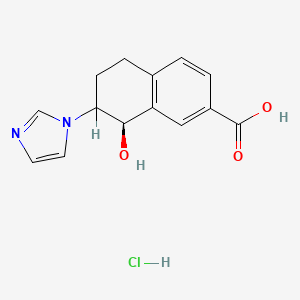
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- typically involves multiple steps, starting with the preparation of the naphthalene ring system. The introduction of the carboxylic acid group and the imidazole moiety requires specific reagents and conditions. Common synthetic routes may include:
Nitration and Reduction: Nitration of naphthalene followed by reduction to introduce amino groups.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Imidazole Formation: Formation of the imidazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The imidazole ring can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid derivatives: Compounds with similar naphthalene ring systems and carboxylic acid groups.
Imidazole-containing compounds: Molecules that include the imidazole ring, such as histidine and its derivatives.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-hydroxy-7-(1H-imidazol-1-yl)-, monohydrochloride, cis- lies in its specific combination of functional groups and its cis-configuration, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
136208-82-7 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(8R)-8-hydroxy-7-imidazol-1-yl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H14N2O3.ClH/c17-13-11-7-10(14(18)19)2-1-9(11)3-4-12(13)16-6-5-15-8-16;/h1-2,5-8,12-13,17H,3-4H2,(H,18,19);1H/t12?,13-;/m1./s1 |
InChI Key |
MIOBQZOJAFKCES-MGWDBEAMSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)[C@H](C1N3C=CN=C3)O.Cl |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)C(C1N3C=CN=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



